molecular formula C14H15N3O B2547658 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone CAS No. 860785-89-3

6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone

Cat. No.: B2547658
CAS No.: 860785-89-3
M. Wt: 241.294
InChI Key: QQLIGFIRYSYSTI-UHFFFAOYSA-N
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Description

6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone core with a phenyl group and a pyrrolidinyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The phenyl and pyrrolidinyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The phenyl and pyrrolidinyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    6-phenyl-3(2H)-pyridazinone: Lacks the pyrrolidinyl group, which may affect its reactivity and biological activity.

    5-(1-pyrrolidinyl)-3(2H)-pyridazinone: Lacks the phenyl group, potentially altering its chemical properties and applications.

    6-phenyl-5-(1-pyrrolidinyl)-2H-pyridazin-3-one: A structural isomer with different positioning of the functional groups.

Uniqueness

6-phenyl-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is unique due to the specific combination of the phenyl and pyrrolidinyl groups attached to the pyridazinone core. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-phenyl-4-pyrrolidin-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-13-10-12(17-8-4-5-9-17)14(16-15-13)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLIGFIRYSYSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=O)NN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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